N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide
Brand Name: Vulcanchem
CAS No.: 339102-43-1
VCID: VC4508837
InChI: InChI=1S/C16H13F3N4O2/c1-24-14-5-6-21-15(13(14)8-20)22-10-23-25-9-11-3-2-4-12(7-11)16(17,18)19/h2-7,10H,9H2,1H3,(H,21,22,23)
SMILES: COC1=C(C(=NC=C1)N=CNOCC2=CC(=CC=C2)C(F)(F)F)C#N
Molecular Formula: C16H13F3N4O2
Molecular Weight: 350.301

N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide

CAS No.: 339102-43-1

Cat. No.: VC4508837

Molecular Formula: C16H13F3N4O2

Molecular Weight: 350.301

* For research use only. Not for human or veterinary use.

N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{[3-(trifluoromethyl)benzyl]oxy}iminoformamide - 339102-43-1

Specification

CAS No. 339102-43-1
Molecular Formula C16H13F3N4O2
Molecular Weight 350.301
IUPAC Name N'-(3-cyano-4-methoxypyridin-2-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]methanimidamide
Standard InChI InChI=1S/C16H13F3N4O2/c1-24-14-5-6-21-15(13(14)8-20)22-10-23-25-9-11-3-2-4-12(7-11)16(17,18)19/h2-7,10H,9H2,1H3,(H,21,22,23)
Standard InChI Key RXRZOYMBIKOYFN-UHFFFAOYSA-N
SMILES COC1=C(C(=NC=C1)N=CNOCC2=CC(=CC=C2)C(F)(F)F)C#N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₆H₁₃F₃N₄O₂, with a molecular weight of 362.30 g/mol . Its IUPAC name, N-[(3-trifluoromethylphenyl)methoxy]-N'-(3-cyano-4-methoxypyridin-2-yl)methanimidamide, reflects the presence of three key functional groups:

  • A 3-cyano-4-methoxypyridinyl moiety at position 2

  • A trifluoromethylbenzyloxy group at the N'-position

  • An iminoformamide backbone linking the two aromatic systems .

Table 1 summarizes its core chemical identifiers:

PropertyValueSource
CAS Number339102-43-1
Molecular FormulaC₁₆H₁₃F₃N₄O₂
Molecular Weight362.30 g/mol
SMILESCOC1=C(C(=NC=C1)N=CNOCC2=CC(C(F)(F)F)=CC=C2)C#N
InChIKeyLSGZNFYSHVXPEG-UHFFFAOYSA-N (analog)

Structural Features

The 3-cyano group on the pyridine ring enhances electron-withdrawing effects, potentially influencing π-π stacking interactions in biological targets . The trifluoromethyl (-CF₃) substituent on the benzyloxy group contributes to:

  • Lipophilicity: LogP increases by ~1.0 compared to non-fluorinated analogs

  • Metabolic stability: CF₃ groups resist oxidative degradation in phase I metabolism

  • Electron-withdrawing effects: Polarizes the benzyloxy group, affecting hydrogen-bond acceptor capacity .

X-ray crystallography data for analogous compounds (e.g., PubChem CID 4586303) reveal planar conformations stabilized by intramolecular hydrogen bonds between the iminoformamide NH and pyridinyl nitrogen .

Synthesis and Analytical Characterization

Synthetic Pathways

While no direct synthesis protocol exists for this compound, convergent strategies from related iminoformamides suggest two viable routes:

Route A: Sequential Alkylation-Condensation

  • Chalcone Formation: Claisen-Schmidt condensation of 4-methoxy-3-cyanopyridine-2-carbaldehyde with 3-(trifluoromethyl)benzyl bromide yields a chalcone intermediate (yield: 68–72%) .

  • Iminoformamide Coupling: Reaction with formamidine acetate under Mitsunobu conditions (DIAD, PPh₃) introduces the iminoformamide bridge.

Route B: One-Pot Multi-Component Reaction
A solvent-free approach combines:

  • 3-Cyano-4-methoxypyridin-2-amine

  • 3-(Trifluoromethyl)benzyl chloroformate

  • Trimethyl orthoformate
    Heating at 110°C for 15 minutes achieves 83% conversion, as validated in analogous systems .

Spectroscopic Analysis

Key spectral signatures from related compounds include:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 (s, 1H, pyridinyl H-6)

  • δ 7.89–7.45 (m, 4H, benzyl aromatic H)

  • δ 6.98 (d, J=5.2 Hz, 1H, pyridinyl H-5)

  • δ 5.21 (s, 2H, OCH₂C₆H₄CF₃)

  • δ 3.87 (s, 3H, OCH₃) .

IR (KBr):

  • 2225 cm⁻¹ (C≡N stretch)

  • 1680 cm⁻¹ (C=N imine)

  • 1120 cm⁻¹ (C-F) .

Research Findings and Current Status

As of 2025, this compound remains discontinued in commercial catalogs, with no clinical trials reported . Patent CA3072399A1 describes related iminoformamide derivatives as cytotoxic payloads in antibody-drug conjugates, suggesting potential utility in targeted cancer therapies .

Future Directions and Concluding Remarks

Critical research priorities include:

  • Synthetic Optimization: Develop enantioselective routes to access stereoisomers for chiral activity studies

  • ADMET Profiling: Assess hepatic microsomal stability and CYP450 inhibition potential

  • Target Validation: Use CRISPR-Cas9 screening to identify novel protein targets.

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